Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate
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Overview
Description
Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with methyl 2-bromoacetate under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
- Oxidation can yield 2-(2-oxo-1H-benzo[d]imidazol-5-yl)acetate.
- Reduction can produce 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)ethanol.
- Hydrolysis results in 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetic acid .
Scientific Research Applications
Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with DNA and proteins, influencing cellular processes and potentially leading to anticancer activity .
Comparison with Similar Compounds
- 2-(1H-benzo[d]imidazol-2-yl)acetate
- 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)ethanol
- 2-(2-oxo-1H-benzo[d]imidazol-5-yl)acetate
Comparison: Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity. For example, the ester group can be hydrolyzed to release the active benzimidazole moiety, making it a prodrug in medicinal applications .
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetate |
InChI |
InChI=1S/C10H10N2O3/c1-15-9(13)5-6-2-3-7-8(4-6)12-10(14)11-7/h2-4H,5H2,1H3,(H2,11,12,14) |
InChI Key |
CMEHJWOKSWDYCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)NC(=O)N2 |
Origin of Product |
United States |
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